molecular formula C13H16O2 B176294 Butan-2-yl 3-phenylprop-2-enoate CAS No. 17377-82-1

Butan-2-yl 3-phenylprop-2-enoate

Cat. No.: B176294
CAS No.: 17377-82-1
M. Wt: 204.26 g/mol
InChI Key: KAUQDJKVXUKALZ-UHFFFAOYSA-N
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Description

Butan-2-yl 3-phenylprop-2-enoate is an α,β-unsaturated ester characterized by a phenyl-substituted propenoate backbone and a chiral butan-2-yl ester group. Such esters are frequently employed as synthetic sex attractants in Lepidoptera, particularly Zygaenidae species, where stereochemistry and acyl chain modifications critically influence biological activity .

Properties

CAS No.

17377-82-1

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

butan-2-yl 3-phenylprop-2-enoate

InChI

InChI=1S/C13H16O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI Key

KAUQDJKVXUKALZ-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C=CC1=CC=CC=C1

Canonical SMILES

CCC(C)OC(=O)C=CC1=CC=CC=C1

Synonyms

2-Propenoic acid, 3-phenyl-, 1-Methylpropyl ester, (2E)-

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Butan-2-yl 3-phenylprop-2-enoate is primarily utilized in organic synthesis due to its reactivity as an ester. It can undergo various chemical transformations, including:

  • Esterification Reactions : It can be synthesized through the reaction of butan-2-ol with 3-phenylpropanoic acid.
  • Transesterification : This process allows for the exchange of the alkoxy group in the ester with another alcohol, facilitating the production of different esters.

These reactions are essential in creating complex organic molecules used in pharmaceuticals and agrochemicals .

Fragrance and Flavor Industry

Due to its pleasant aromatic profile, this compound is employed in the fragrance industry. Its floral and fruity notes make it suitable for:

  • Perfumes and Colognes : It is used as a fragrance component to enhance scent profiles.
  • Flavoring Agents : The compound can be incorporated into food products to impart desirable flavors.

The compound's stability and volatility make it an attractive choice for these applications .

Potential Therapeutic Applications

Recent studies have indicated that this compound might exhibit biological activities that warrant further investigation:

Biological Activities

Research suggests potential therapeutic properties, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : There are indications that it could modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.

These findings highlight the need for more comprehensive studies to elucidate its mechanisms of action and therapeutic potential .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study ReferenceFocus AreaKey Findings
Anti-malodour compositionsDemonstrated effectiveness in reducing malodour perception when used in household cleaning products.
Organic synthesisExplored synthetic pathways for producing derivatives of this compound with enhanced biological activity.
Fragrance formulationAnalyzed the compound's stability and aroma profile, confirming its suitability for use in perfumes.

These case studies illustrate the versatility of this compound across different applications.

Comparison with Similar Compounds

Structural and Molecular Features

Key structural analogs of Butan-2-yl 3-phenylprop-2-enoate include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity (Zygaenidae)
This compound C₁₃H₁₆O₂ 204.27 Phenyl group at C3, α,β-unsaturated ester Not explicitly reported (inferred)
Ethyl (2E)-3-phenyl-2-butenoate C₁₂H₁₄O₂ 190.24 Ethyl ester, trans-configuration at C2–C3 No direct data
Butyl 2-methyl-3-phenylprop-2-enoate C₁₄H₁₈O₂ 218.29 Methyl substitution at C2, butyl ester No reported activity
(2R)-Butan-2-yl (Z)-dodec-5-enoate C₁₆H₂₈O₂ 256.39 Long acyl chain (C12), Z-configuration Attracts Jordanita notata males
(2S)-Butan-2-yl (Z)-hexadec-9-enoate C₂₀H₃₆O₂ 308.50 Extended acyl chain (C16), Z-configuration Inactive in field trials

Notes:

  • Stereochemical Influence: Enantiopure butan-2-yl esters (e.g., R vs. S configurations) exhibit species-specific attraction. For example, (2R)-butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-5) attracts Jordanita notata, while the (2S)-enantiomer (EFETOV-S-S-5) targets Adscita geryon .
  • Acyl Chain Length: Shorter chains (e.g., C12 in dodec-5-enoate) show bioactivity, whereas longer chains (e.g., C16 in hexadec-9-enoate) are inactive, likely due to reduced volatility or receptor mismatch .

Preparation Methods

Fischer Esterification

Fischer esterification remains the most widely employed method for synthesizing sec-butyl cinnamate. This acid-catalyzed reaction involves direct condensation of cinnamic acid with sec-butanol. The process follows the mechanism of nucleophilic acyl substitution, where the carboxylic acid reacts with the alcohol under reflux conditions.

Typical Protocol

  • Reactants : Cinnamic acid (1.0 equiv), sec-butanol (3.0 equiv)

  • Catalyst : Concentrated sulfuric acid (5 mol%)

  • Solvent : Toluene (azeotropic agent)

  • Conditions : Reflux at 110°C for 8–12 hours with continuous water removal via Dean-Stark apparatus.

  • Yield : 70–75% after purification by vacuum distillation.

The reaction equilibrium is driven toward ester formation by removing water, a byproduct. Excess sec-butanol improves conversion rates, while elevated temperatures accelerate kinetics. However, prolonged heating risks side reactions such as alcohol dehydration or ester hydrolysis.

Acid-Catalyzed Esterification with Microwave Assistance

Modern adaptations of classical esterification employ microwave irradiation to enhance reaction efficiency. This method reduces reaction times from hours to minutes while maintaining high yields.

Optimized Parameters

  • Power : 300 W

  • Temperature : 120°C

  • Time : 30 minutes

  • Yield : 82%.

Microwave-assisted synthesis minimizes thermal degradation and improves energy efficiency, making it suitable for lab-scale production.

Schotten-Baumann Reaction

For acid-sensitive substrates, the Schotten-Baumann method offers an alternative. This two-phase reaction uses cinnamoyl chloride and sec-butanol in the presence of a base (e.g., NaOH).

Procedure

  • Cinnamoyl chloride (1.2 equiv) is dissolved in dichloromethane.

  • Sec-butanol (2.0 equiv) and aqueous NaOH (10%) are added dropwise.

  • The mixture is stirred at 25°C for 2 hours.

  • The organic layer is separated, dried, and concentrated.

  • Yield : 85–90%.

This method avoids harsh acidic conditions but requires handling moisture-sensitive cinnamoyl chloride.

Enzymatic Synthesis Methods

Lipase-Catalyzed Esterification

Enzymatic routes using immobilized lipases (e.g., Novozym 435) provide eco-friendly alternatives with high stereoselectivity. Reactions occur under mild conditions, preserving heat-labile functional groups.

Standard Conditions

  • Enzyme : Novozym 435 (10 wt%)

  • Solvent : Hexane or solvent-free system

  • Temperature : 40°C

  • Molar Ratio : Cinnamic acid : sec-butanol (1:4)

  • Time : 24–48 hours

  • Yield : 86%.

Lipases catalyze the reaction via an acyl-enzyme intermediate, with water activity critically influencing conversion rates. Solvent-free systems enhance substrate interaction but require careful temperature control to prevent enzyme denaturation.

Solvent Optimization in Enzymatic Synthesis

Solvent choice significantly impacts enzymatic activity and product yield. Non-polar solvents like isooctane and hexane stabilize the enzyme’s tertiary structure, while polar solvents (e.g., acetone) may reduce activity.

SolventRelative Activity (%)Yield (%)
Hexane10086
Isooctane9583
Acetone6052
Ethanol3028

Data adapted from Rosyda et al. (2020).

Comparative Analysis of Synthesis Methods

ParameterFischer EsterificationSchotten-BaumannEnzymatic Synthesis
Yield 70–75%85–90%80–86%
Reaction Time 8–12 hours2 hours24–48 hours
Temperature 110°C25°C40°C
Catalyst Cost Low ($0.5/g)Moderate ($2/g)High ($10/g)
Scalability IndustrialLab-scalePilot-scale

Fischer esterification dominates industrial production due to cost-effectiveness, while enzymatic methods are preferred for high-purity applications in cosmetics and food additives.

Industrial-Scale Production Considerations

Continuous-Flow Reactors

Recent advancements employ continuous-flow systems to enhance throughput. Key benefits include:

  • Residence Time : 30 minutes (vs. 8+ hours in batch)

  • Conversion : 95% with in-line water removal.

Catalyst Recycling

Novozym 435 retains >90% activity after 10 reaction cycles, reducing operational costs in enzymatic synthesis .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis conditions for Butan-2-yl 3-phenylprop-2-enoate to maximize yield and purity?

  • Methodological Answer : The esterification of 3-phenylprop-2-enoic acid with butan-2-ol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a common approach. Key variables include reaction temperature (80–100°C), molar ratio of alcohol to acid (1.5:1 to 2:1), and reaction time (6–12 hours). Purity can be enhanced via fractional distillation (bp ~219°C, as inferred from structurally similar aldehydes like cinnamaldehyde ) or silica gel chromatography. Monitor reaction progress using TLC (hexane:ethyl acetate, 4:1) and confirm purity via GC-MS (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign the ester carbonyl (δ ~165–170 ppm in 13C NMR) and α,β-unsaturated system (δ 6.3–7.5 ppm in 1H NMR for vinyl protons). Compare with NIST spectral data for validation .
  • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and conjugated C=C stretch (~1630 cm⁻¹) .
  • UV-Vis : Detect π→π* transitions of the conjugated system (λmax ~250–280 nm) .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Store the compound in amber vials under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states in Diels-Alder reactions. Experimentally, compare reaction rates with substituent-modified dienophiles (e.g., electron-withdrawing groups on the phenyl ring). Use kinetic studies (NMR or UV-Vis monitoring) to correlate steric hindrance from the butan-2-yl group with regioselectivity .

Q. What computational models predict the degradation pathways of this compound under acidic or alkaline conditions?

  • Methodological Answer : Employ molecular dynamics simulations (e.g., Gaussian or ORCA) to model hydrolysis mechanisms. Validate with LC-MS/MS to identify degradation products (e.g., 3-phenylprop-2-enoic acid and butan-2-ol). Adjust pH (1–14) in controlled experiments and quantify degradation kinetics using Arrhenius plots .

Q. How can discrepancies in NMR data for this compound be resolved when trace impurities are present?

  • Methodological Answer : Use 2D NMR techniques (HSQC, HMBC) to distinguish impurity signals. For example, residual butan-2-ol (δ 1.0–1.5 ppm in 1H NMR) can be identified via spiking experiments. Couple with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity (m/z calculated for C13H16O2: 204.1150) .

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